Levorin
CAS No.: 11014-70-3
Cat. No.: VC0532995
Molecular Formula: C59H84N2O18
Molecular Weight: 1109.31
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11014-70-3 |
|---|---|
| Molecular Formula | C59H84N2O18 |
| Molecular Weight | 1109.31 |
| IUPAC Name | (23E,25E,27E,29E,31E,33E,35E)-22-[(2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
| Standard InChI | InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1 |
| Standard InChI Key | OPGSFDUODIJJGF-LIACIYQQSA-N |
| SMILES | CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Levorin complex is characterized by its macrocyclic heptaene structure, with several related compounds making up the mixture. The main component, Levorin A2, has been particularly well-studied and possesses distinctive chemical properties that contribute to its antifungal activity.
Physical and Chemical Characteristics
The chemical properties of Levorin A2, a primary component of the complex, include:
| Property | Value |
|---|---|
| Chemical Formula | C59H84N2O18 |
| Molecular Weight | 1109.3 |
| CAS Number | 1403-17-4 |
| Solubility | Soluble in DMF, DMSO (when heated), ethanol, and methanol |
| Recommended Storage | -20°C |
Levorin demonstrates specific solubility characteristics that influence its formulation and application. The compound dissolves readily in organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO) when heated, ethanol, and methanol . These solubility properties are crucial considerations for both research applications and potential therapeutic formulations.
For optimal stability, Levorin should be stored at -20°C . When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility profile and to store the solutions in separate packages to avoid degradation through repeated freezing and thawing cycles.
Composition Analysis
Comprehensive analytical studies have revealed that the Levorin complex consists of three major components with distinct chemical properties. High-performance liquid chromatography coupled with diode array detection and electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-DAD-(ESI)Q-TOF) has been instrumental in elucidating the composition of this complex .
Major Components
The three principal components of the Levorin complex have been identified and characterized:
| Component | Molecular Formula | Monoisotopic Mass (u) | Retention Time (min) | Contribution (%) |
|---|---|---|---|---|
| Levorin A1 | C59H84O17N2 | 1092.58 | 34.4 | 11% |
| Levorin A2 (D) | C59H84O18N2 | 1108.57 | 26.6 | 37% |
| Levorin A3 | C59H86O18N2 | 1110.59 | 21.4 | 17% |
Levorin A2 represents the most abundant component, comprising approximately 37% of the complex . This component is particularly significant as research has demonstrated that it is structurally identical to candicidin D, the main component of the candicidin complex. This finding has implications for the standardization of nomenclature across similar antibiotic complexes.
Structural Characteristics
The UV-VIS spectra of all major components of Levorin exhibit the presence of a heptaene chromophore with cis-trans geometry . This structural feature is crucial for the compound's biological activity, particularly its interaction with fungal cell membranes. High-resolution mass spectrometry has enabled the determination of the molecular masses of each component, with empirical formulas established based on m/z values and biogenetic rules .
Comparative studies of Levorin with related complexes like ascosin and candicidin have revealed remarkable similarities in their composition. The three complexes share a very similar elution profile during chromatographic analysis, differing primarily in the relative abundance of their respective components . This similarity extends to the molecular level, with corresponding components from each complex exhibiting identical retention times and spectroscopic parameters.
Antimicrobial Activity
Levorin demonstrates potent antifungal activity against a broad spectrum of pathogenic fungi, making it a valuable compound in the treatment of fungal infections.
In Vitro Efficacy
Laboratory studies have established the effectiveness of Levorin against various fungal species:
| Fungal Species | MIC Range (μg/ml) |
|---|---|
| Candida albicans | 0.03-25 |
| Torulopsis glabrata | 0.03-25 |
| Aspergillus niger | 0.03-25 |
| Trichophyton mentagrophytes | 0.03-25 |
| Trichophyton soudanense | 0.03-25 |
The minimum inhibitory concentration (MIC) values range from 0.03 to 25 μg/ml, indicating strong antifungal potency against clinically relevant pathogens . This activity spectrum encompasses both yeast-like fungi (Candida albicans, Torulopsis glabrata) and filamentous fungi (Aspergillus niger, Trichophyton species), demonstrating the broad-spectrum nature of Levorin's antifungal properties.
In Vivo Studies
Beyond laboratory testing, Levorin has shown efficacy in animal models of fungal infection. In a mouse model of Candida albicans infection, oral administration of Levorin complex significantly reduced mortality . The protective dose (PD50) value was determined to be 25 mg/kg, providing a quantitative measure of the compound's therapeutic potential . These findings support the possibility of Levorin's application in treating systemic fungal infections.
Production and Synthesis
Levorin is produced through fermentation by Streptomyces species, with specific strains and conditions influencing the composition and yield of the complex.
Fermentation Process
The production of Levorin involves the cultivation of Streptomyces levoris under controlled conditions to optimize antibiotic synthesis. The specific strain used and the biofermentation conditions significantly impact the relative composition of the resulting complex . This variability highlights the importance of standardized production methods for ensuring consistent product quality.
Enhanced Production Strategies
Intriguing research has revealed potential strategies for enhancing Levorin production. Studies have shown that yeast-like fungi belonging to the Candida genus excrete products that can stimulate Levorin synthesis by 40-60% . Specifically, the effect of Candida tropicalis cells and fermentation broth filtrates on Levorin synthesis has been investigated, demonstrating that these fungal products are consumed by the actinomycete during the fermentation process . This finding suggests a symbiotic relationship that could be harnessed for improved production efficiency.
| Preparation Method | Stock Solution Concentration |
|---|---|
| 1 mg in solvent | 1 mM requires 0.9015 mL |
| 5 mg in solvent | 5 mM requires 0.9015 mL |
| 10 mg in solvent | 10 mM requires 0.9015 mL |
This table provides guidance for preparing Levorin stock solutions at various concentrations, facilitating accurate dosing for both research and potential clinical applications .
Research Developments
Recent scientific investigations have contributed significantly to our understanding of Levorin, focusing on various aspects of its structure, production, and relationship to similar antibiotic complexes.
Analytical Characterization
Advanced analytical techniques have been employed to elucidate the composition and properties of the Levorin complex. HPLC-DAD-(ESI)Q-TOF analyses performed under isocratic conditions in a reversed-phase mode have provided detailed insights into the chromatographic behavior of Levorin components . These studies have revealed the relative abundance of each major component and established their molecular identities through UV-VIS spectroscopy and high-resolution mass spectrometry.
Comparative Studies
A significant advancement in Levorin research involves comparative studies with related antibiotic complexes. Detailed analyses have established that the three major components of ascosin, candicidin, and Levorin complexes are identical . This finding has led to the proposal that the Levorin nomenclature system should take precedence due to the comprehensive characterization of all three major components in this complex. The structural identity of Levorin A2 with candicidin D has been conclusively demonstrated, while the name of candicidin D has been maintained due to its historical significance .
Production Enhancement
Research into factors affecting Levorin synthesis has identified potential strategies for improving production efficiency. The stimulatory effect of products from yeast-like fungi on Levorin synthesis represents a promising approach for enhancing yield . This discovery opens avenues for developing optimized fermentation processes that incorporate these stimulatory factors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume